N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a benzothiazole ring and a pyrrolidine sulfonyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in modulating biological activity through interactions with enzymes or receptors. The pyrrolidine sulfonyl group introduces a sulfonamide linkage, which is frequently utilized in drug design to improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-13-8-7-12(11-16(13)27(24,25)22-9-3-4-10-22)17(23)21-18-20-14-5-1-2-6-15(14)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZMUSEQQQNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Structural Overview
The compound features a benzothiazole moiety, which is known for its pharmacological relevance. The presence of the pyrrolidine sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of similar compounds, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Benzothiazole derivatives are recognized for their ability to inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth.
Case Study: Anticancer Evaluation
In vitro studies demonstrated that certain benzothiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). For instance, compounds derived from similar structures showed IC50 values of 4.53 µM and 5.85 µM against colorectal carcinoma cell lines (HCT116), suggesting significant anticancer activity .
Antitubercular Activity
Given the global challenge posed by tuberculosis, the search for effective antitubercular agents is critical. Compounds like this compound have been assessed for their ability to inhibit Mycobacterium tuberculosis.
Case Study: In Vivo Evaluation
Research involving similar compounds revealed that active derivatives were effective in inhibiting vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, crucial for the survival of the bacteria . These findings suggest that such compounds could serve as potential leads in developing new antitubercular therapies.
Molecular Targets
The sulfonamide group is known to interact with bacterial enzymes involved in cell wall synthesis and other metabolic pathways, leading to bactericidal or bacteriostatic effects. Additionally, the compound may inhibit key enzymes involved in cancer cell metabolism .
Summary Table of Applications
| Application | Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | As low as 1.27 µM | Gram-positive and Gram-negative bacteria |
| Anticancer | Cell Proliferation Inhibition | 4.53 µM - 5.85 µM | Colorectal carcinoma (HCT116) |
| Antitubercular | Mycobacterial Inhibition | Not specified | Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide, it is compared to structurally related compounds from published literature and patents. Key differences in substituents, bioactivity, and physicochemical properties are highlighted below.
Structural Analogues from Indapamide Derivatives
The synthesis of indapamide derivatives, such as 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (compounds 1–20), shares structural similarities with the target compound. Both feature a 4-chloro-3-sulfamoylbenzamide backbone. However, critical distinctions include:
- Heterocyclic Substituent: The target compound employs a benzothiazole ring, whereas indapamide derivatives use a 2-methyl-2,3-dihydroindole group.
- Sulfonamide Group : The pyrrolidine sulfonyl group in the target compound differs from the thiourea-linked sulfonamides in indapamide derivatives. Pyrrolidine’s cyclic amine may reduce metabolic oxidation compared to linear alkyl chains in indapamide analogues .
Patent-Based Sulfonamide Compounds
Example 53 from the patent FASCICULE DE BREVET D’INVENTION describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key comparisons include:
- Core Structure : Both compounds incorporate sulfonamide-linked aromatic systems. However, the patent compound features a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one moiety, which confers distinct kinase inhibitory activity.
- Substituent Effects: The fluorophenyl and chromenone groups in the patent compound enhance lipophilicity and target selectivity for kinases, whereas the benzothiazole in the target molecule may prioritize interactions with DNA or proteases .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to indapamide derivatives, involving sulfonylation of a benzamide precursor. However, the benzothiazole coupling step may require specialized reagents (e.g., Lawesson’s reagent) to form the heterocyclic ring .
- Pharmacokinetics : The pyrrolidine sulfonyl group may confer improved metabolic stability over indapamide’s thiourea linkage, which is prone to hydrolysis. However, the patent compound’s fluorinated groups likely enhance blood-brain barrier penetration, a feature absent in the target molecule .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 498.0 g/mol |
| CAS Number | 1021021-21-5 |
The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The sulfonamide group is believed to inhibit key enzymes involved in various metabolic pathways, disrupting cellular functions that lead to therapeutic effects.
Potential Molecular Targets:
- Enzymes : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Receptors : Binding to receptors involved in signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens.
Antitumor Activity
Studies have demonstrated that this compound may possess antitumor properties. It has been evaluated for its effectiveness against different cancer cell lines, showing potential as an anticancer agent through the induction of apoptosis and inhibition of tumor growth.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antitumor Studies :
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
